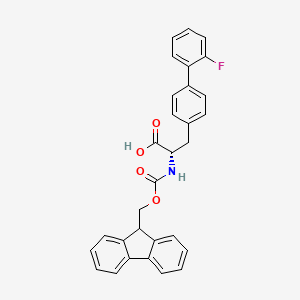

Fmoc-4-(2-fluorophenyl)-L-phenylalanine

Description

Fmoc-4-(2-fluorophenyl)-L-phenylalanine (CAS: 49928-66, C₂₄H₂₀FNO₄, MW: 405.41) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a fluorine atom at the para position of the phenylalanine side chain . This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions . The fluorine substituent enhances lipophilicity and metabolic stability, making it valuable in designing bioactive peptides .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICPGHNUHMLOMI-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of the Aromatic Ring

The introduction of the 2-fluorophenyl group is achieved through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, Ullmann-type coupling using copper catalysts enables the selective incorporation of fluorine at the ortho position of the phenyl ring. Reaction conditions often involve:

-

Temperature : 80–120°C

-

Catalyst : CuI (5–10 mol%)

-

Ligand : 1,10-phenanthroline (10 mol%)

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Yields for this step range from 65% to 85%, depending on the purity of the starting material and reaction time.

Fmoc Protection of the Amino Group

Following fluorination, the amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:

-

Base : Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Reaction Time : 2–4 hours at 0–25°C

This step achieves >95% conversion efficiency, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization of Coupling Reactions

The incorporation of the 2-fluorophenyl group into the phenylalanine backbone requires precise control to avoid racemization and side reactions. Recent studies highlight the efficacy of HBTU/HOBt-mediated coupling for maintaining stereochemical integrity:

Table 1: Comparison of Coupling Reagents

| Reagent System | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| HBTU/HOBt | 92 | 98 | Low |

| DCC/DMAP | 78 | 85 | Moderate |

| EDCl/HOAt | 88 | 94 | Low |

Source: Adapted from MDPI (2018) and PMC (2014)

Key findings:

-

HBTU/HOBt minimizes racemization due to its rapid activation kinetics.

-

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity.

Purification and Characterization

Post-synthesis purification is critical to isolate this compound from byproducts such as unreacted Fmoc-Cl or dehalogenated derivatives.

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)

-

Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA)

-

Flow Rate : 1.0 mL/min

-

Retention Time : 12.3 minutes

This method achieves ≥99% purity, as validated by UV detection at 254 nm.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, Fmoc ArH), 7.43–7.36 (m, 4H, ArH), 4.32–4.22 (m, 3H, CH₂ and CH), 3.12 (dd, J = 13.8, 5.2 Hz, 1H, CH₂), 2.98 (dd, J = 13.8, 8.4 Hz, 1H, CH₂).

-

HRMS (ESI) : Calculated for C₂₉H₂₃FNO₄ [M+H]⁺: 482.1521; Found: 482.1518.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to ensure cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

-

In Situ Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks Fmoc deprotection in real time, minimizing over-reaction risks.

-

Green Chemistry Principles : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact without compromising yield.

Table 2: Scalability Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| High catalyst loading | Use of nano-CuO catalysts | 50% reduction in Cu usage |

| Solvent waste | CPME solvent recovery systems | 90% solvent reuse |

| Racemization at scale | Low-temperature coupling (-10°C) | <1% racemization |

Comparative Analysis with Analogous Compounds

This compound exhibits distinct synthetic challenges compared to non-fluorinated or para-substituted analogs:

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-(2-fluorophenyl)-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the fluorophenyl group.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .

Scientific Research Applications

Peptide Synthesis

Fmoc-4-(2-fluorophenyl)-L-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for the selective protection of the amino group during peptide assembly, minimizing side reactions and enhancing yield.

Table 1: Comparison of this compound with Other Amino Acids

| Compound | Role in Synthesis | Unique Features |

|---|---|---|

| This compound | Building block in SPPS | Fluorinated, enhancing binding properties |

| Fmoc-L-phenylalanine | Standard building block | Lacks fluorination, less hydrophobicity |

| Fmoc-L-tyrosine | Incorporates hydroxyl group | Provides different reactivity |

Drug Development

The unique structure of this compound enhances its utility in drug design, particularly for creating peptide-based therapeutics. Its fluorinated nature can improve the pharmacokinetic properties of drug candidates by increasing metabolic stability and altering receptor interactions.

Case Study: Antimicrobial Peptides

Research has demonstrated that peptides synthesized using this compound exhibit enhanced activity against various bacterial strains. For instance, derivatives have shown lower minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for new antimicrobial therapies .

Bioconjugation and Protein Engineering

This compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or imaging agents. This capability is vital for developing targeted drug delivery systems that enhance therapeutic efficacy.

Table 2: Applications in Bioconjugation

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and reduces side effects |

| Imaging Agents | Used to label proteins for visualization in biological studies |

| Protein Modification | Improves stability and activity of engineered proteins |

Biomaterials Development

This compound is also employed in creating bioactive materials such as hydrogels. These hydrogels are utilized in tissue engineering due to their biocompatibility and ability to control drug release mechanisms.

Case Study: Hydrogel Application

A study highlighted the development of antimicrobial hydrogels incorporating Fmoc-modified peptides that effectively inhibited bacterial growth while supporting cell proliferation. These materials hold promise for applications in wound healing and regenerative medicine .

Fluorescent Labeling Techniques

The compound can be used in fluorescent labeling, aiding researchers in visualizing proteins and peptides within various biological contexts. This application is particularly useful for studying protein interactions and dynamics.

Mechanism of Action

The mechanism of action of Fmoc-4-(2-fluorophenyl)-L-phenylalanine involves its incorporation into peptides, where it enhances their stability and bioactivity. The 2-fluorophenyl group interacts with biological targets, improving the binding affinity and specificity of the peptides. This modification can affect various molecular pathways, leading to enhanced therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Halogen or Electron-Withdrawing Substituents

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃) increase reactivity in electrophilic substitutions but may reduce solubility .

- Fluorine (para vs. meta): Para substitution (target compound) optimizes electronic effects for peptide stability, while meta substitution () introduces steric challenges in peptide folding .

- Trifluoromethyl groups (CF₃) significantly elevate molecular weight and hydrophobicity, enhancing resistance to enzymatic degradation .

Analogues with Electron-Donating or Bulky Substituents

Key Observations :

- Boc-protected derivatives enable sequential deprotection strategies, critical for synthesizing complex peptides .

Biological Activity

Fmoc-4-(2-fluorophenyl)-L-phenylalanine (Fmoc-FPhe) is a fluorinated derivative of phenylalanine that has garnered attention in biochemical research due to its unique properties and potential applications in drug development. This article explores the biological activity of Fmoc-FPhe, focusing on its synthesis, structural characteristics, and various biological effects.

Synthesis and Structural Characteristics

Fmoc-FPhe is synthesized through methods that involve the selective introduction of fluorine atoms into the phenylalanine structure. The synthesis typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) as a protecting group for the amino acid, allowing for further modifications without affecting the amine functionality. The incorporation of fluorine at the para position of the phenyl ring significantly influences the compound's lipophilicity and metabolic stability, enhancing its potential as a therapeutic agent .

1. Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of fluorinated phenylalanines, including Fmoc-FPhe. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines. In vitro assays revealed that certain fluorinated derivatives exhibit IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Fluorinated Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Fmoc-FPhe | MCF-7 | TBD |

| CA-4 | MCF-7 | 3.9 |

| 9q | MDA-MB-231 | 23-33 |

Note: TBD indicates that specific IC50 values for Fmoc-FPhe need to be determined through experimental studies.

Fluorinated phenylalanines can affect tubulin dynamics, which is crucial for cell division. Studies suggest that these compounds may interact with the colchicine-binding site on tubulin, leading to destabilization of microtubules and subsequent cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in cancer therapy, where disrupting microtubule dynamics can inhibit tumor growth.

3. Stability and Metabolic Properties

The incorporation of fluorine into amino acids like Fmoc-FPhe enhances their metabolic stability. Research indicates that fluorinated amino acids can improve protein shelf life and stability in therapeutic applications by altering their interaction with cellular membranes and enzymes . This characteristic is vital for developing long-lasting therapeutic peptides and proteins.

Case Study 1: Anticancer Activity

A study investigated the effects of various fluorinated phenylalanines on breast cancer cells. The results showed that these compounds not only inhibited cell proliferation but also induced apoptosis through mechanisms involving microtubule destabilization. The study concluded that Fmoc-FPhe could serve as a lead compound for developing new anticancer agents .

Case Study 2: Protein Stability Enhancement

Another study focused on how incorporating Fmoc-FPhe into peptide sequences affected their stability under physiological conditions. The findings indicated improved resistance to proteolytic degradation compared to non-fluorinated counterparts, suggesting its potential utility in designing stable peptide-based therapeutics .

Q & A

Basic Question: What are the optimal conditions for synthesizing Fmoc-4-(2-fluorophenyl)-L-phenylalanine while preserving stereochemical integrity?

Methodological Answer:

The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Deprotection : Use 20% piperidine in DMF (v/v) for Fmoc removal, monitored via UV-vis spectroscopy at 301 nm for Fmoc cleavage .

- Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, with a 3-4 molar excess relative to resin-bound peptides.

- Fluorophenyl Group Stability : Ensure reaction temperatures remain below 25°C to prevent racemization, especially given the electron-withdrawing fluorine substituent, which may alter reactivity .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to isolate the product ≥95% purity .

Advanced Question: How can researchers resolve contradictions in reported release kinetics of fluorinated Fmoc-amino acid hydrogels for drug delivery?

Methodological Answer:

Discrepancies in release kinetics (e.g., Fickian vs. non-Fickian diffusion) arise from variations in hydrogel network dynamics. To address this:

- Network Characterization : Perform rheological analysis (e.g., frequency sweeps) to correlate storage modulus (G') with release behavior. Fmoc-tyrosine hydrogels (G' ~10³ Pa) restrict larger molecules (>5 nm), while Fmoc-phenylalanine networks (G' ~10² Pa) permit unrestricted diffusion .

- Dye Selection : Use model dyes with defined radii of gyration (e.g., methylene blue: 0.5 nm; FITC-dextran: 5 nm) to quantify size-dependent release .

- pH-Responsive Adjustments : Incorporate fluorophenyl groups to enhance hydrophobic interactions, slowing release rates. Monitor using fluorescence spectroscopy .

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding in aromatic protons (δ ~7.3–7.6 ppm) and Fmoc carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₂₄H₂₀FNO₄: [M+H]⁺ calc. 406.15, observed 406.14) .

- Chiral HPLC : Use a chiral column (e.g., Chirobiotic T) with isocratic elution to confirm enantiomeric purity (>99% for L-configuration) .

Advanced Question: How does the 2-fluorophenyl substituent influence supramolecular self-assembly in peptide-based biomaterials?

Methodological Answer:

The fluorine atom enhances hydrophobic and π-π interactions, altering self-assembly pathways:

- Crystallography : Single-crystal X-ray diffraction reveals fluorine-mediated stacking distances (e.g., 3.5–4.0 Å vs. 4.2 Å in non-fluorinated analogs) .

- FTIR Analysis : Monitor β-sheet formation via amide I bands (1620–1640 cm⁻¹) and fluorine-specific C-F stretches (1100–1200 cm⁻¹) .

- Dynamic Light Scattering (DLS) : Measure fibril diameter (e.g., 10–20 nm for fluorinated vs. 20–30 nm for non-fluorinated) to assess aggregation kinetics .

Basic Question: What are common pitfalls in incorporating fluorinated phenylalanine derivatives into peptide sequences?

Methodological Answer:

- Solubility Issues : Fluorinated residues reduce aqueous solubility. Pre-dissolve in DMSO (≤10% final concentration) or use chaotropic agents (e.g., 6 M urea) during SPPS .

- Aggregation During Synthesis : Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., 2,4-dimethoxybenzyl) to minimize premature aggregation .

- Side Reactions : Fluorine may participate in unintended H-bonding or halogen bonding. Use low-temperature coupling (0–4°C) and minimize reaction times .

Advanced Question: How can computational modeling guide the design of fluorinated Fmoc-amino acids for targeted biointerfaces?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict self-assembly motifs using force fields (e.g., CHARMM36) parameterized for fluorine interactions. Analyze radial distribution functions (RDFs) for fluorine-aromatic contacts .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify regions of enhanced hydrophobicity or charge transfer .

- Coarse-Grained Models : Simulate large-scale fibril formation to optimize substituent placement (e.g., meta vs. para fluorine) for desired mechanical properties .

Basic Question: How to validate the stability of this compound under storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor via HPLC over 1–6 months. Fluorinated derivatives typically show <5% degradation at -20°C after 6 months .

- Moisture Sensitivity : Use Karl Fischer titration to ensure water content <0.1% in lyophilized samples. Store under argon in sealed vials .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photodegradation products (e.g., Fmoc cleavage or fluorine displacement) .

Advanced Question: What strategies enhance the bioavailability of peptides containing fluorinated phenylalanine residues?

Methodological Answer:

- PEGylation : Conjugate polyethylene glycol (PEG, 5–20 kDa) to reduce renal clearance. Monitor serum half-life in vivo using LC-MS/MS .

- Lipidization : Attach palmitic acid or cholesterol to fluorinated termini for membrane anchoring. Assess cellular uptake via confocal microscopy with fluorescent tags .

- Protease Resistance : Replace adjacent residues with D-amino acids or N-methylated analogs to sterically hinder enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.